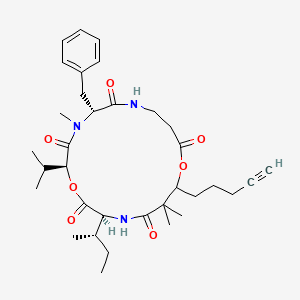
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-((3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-((3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-4H-chromen-4-one is a natural product found in Muehlenbeckia platyclada and Harpephyllum caffrum with data available.
Wissenschaftliche Forschungsanwendungen
Spectral Analysis and DFT Investigation
A study conducted by Al-Otaibi et al. (2020) focused on the spectroscopic analysis and quantum mechanical studies of flavonoid compounds, including the specified chromen-4-one. The research highlighted the compound's photovoltaic efficiency and interaction with graphene to form molecular self-assemblies, enhancing physicochemical properties. Molecular docking studies predicted the biological activity of these compounds (Al-Otaibi et al., 2020).
Antimicrobiotic and Anti-inflammatory Effects
Liu et al. (2008) isolated a similar compound from Belamcanda chinensis, noting its antimicrobiotic and anti-inflammatory effects. The study provided insights into the molecular structure and intermolecular interactions of the compound (Liu et al., 2008).
Antioxidant Activity
Saher et al. (2018) synthesized novel chromen-1-ones, closely related to the compound , assessing their antioxidant activity. The study found that compounds with ortho-dihydroxy (catechol) moieties exhibited excellent antioxidant activity at lower concentrations (Saher et al., 2018).
Antineoplastic Activity
Research by Gašparová et al. (2010) on 3-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one derivatives, related to the compound of interest, showed promising antineoplastic activities on human tumor cell lines. This study identified a new leading skeleton for further development in cancer treatment (Gašparová et al., 2010).
Antibacterial Activity
Kumar et al. (2016) synthesized triazolyl pyranochromen-2(1H)-ones with notable antibacterial activity against both gram-positive and gram-negative bacteria. This study provides insights into the potential use of similar compounds in developing new antibacterial agents (Kumar et al., 2016).
Antimalarial and Antioxidant Activities
Kumari et al. (2014) synthesized a new chromeno-pyrano-chromene derivative and evaluated its antioxidant and antimalarial activities. The compound showed promising results in both applications, suggesting potential in the development of new biologically active compounds (Kumari et al., 2014).
Eigenschaften
Produktname |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-((3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-4H-chromen-4-one |
|---|---|
Molekularformel |
C21H20O10 |
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-18,21-25,27-28H,1H3/t8-,15-,17+,18+,21?/m1/s1 |
InChI-Schlüssel |
SOSLMHZOJATCCP-VVTWGIOXSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |
Synonyme |
kaempferol 3-O-alpha-rhamnoside kaempferol 3-O-rhamnoside |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



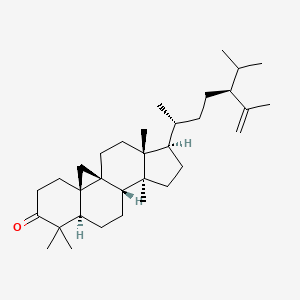
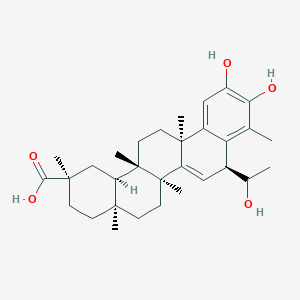
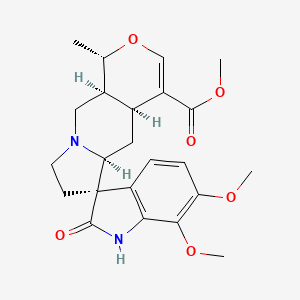
![(1S,9S,12R,14S)-9,13,13-trimethyl-5-pentyl-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2,4,6-trien-3-ol](/img/structure/B1261899.png)
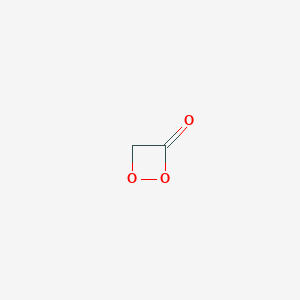
![Oxazolo[5,4-d]pyrimidine](/img/structure/B1261902.png)
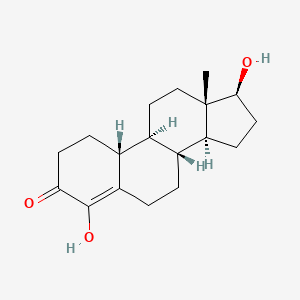

![4-[[(4-methoxyphenyl)sulfonylamino]methyl]-N-[2-[methyl-(phenylmethyl)amino]ethyl]benzamide](/img/structure/B1261906.png)


![(1S,2R,10Z,16S,23Z,27R)-5,18-diazapentacyclo[12.12.1.11,5.02,16.018,27]octacosa-10,14,23-triene](/img/structure/B1261913.png)

